molecular formula C15H22N2O2S B2403166 tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate CAS No. 1353967-38-0

tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate

Cat. No. B2403166
CAS RN: 1353967-38-0
M. Wt: 294.41
InChI Key: OJNXKUHQYKXBTM-UHFFFAOYSA-N
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Description

“tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H22N2O2S . It has a molecular weight of 294.41 . This compound is used for research purposes .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : The synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, has been achieved using iso-butoxycarbonyl chloride via a mixed anhydride method. X-ray diffraction studies were used for confirmation, showcasing the molecule's triclinic crystal structure and envelope conformation of the proline ring (Naveen et al., 2007).

  • Crystal Structure and Interactions : The crystal structure of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate was characterized, revealing important aspects such as orientation of the carbamate and amide, and the molecule's significant electric dipole moment. This work highlights the importance of hydrogen bonding and dipole interactions in the structural arrangement of such compounds (Baillargeon et al., 2014).

  • Coupling Reactions : A study on tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate revealed its ability to undergo palladium-catalyzed coupling reactions with various substituted arylboronic acids. This demonstrates the compound’s reactivity and potential for creating diverse tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

  • Efficient Synthesis Techniques : The synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid was achieved through a nitrile anion cyclization strategy. This method offers a practical approach for creating N-tert-butyl disubstituted pyrrolidines with high yield and enantiomeric excess, showcasing an effective route for synthesizing these types of compounds (Chung et al., 2005).

properties

IUPAC Name

tert-butyl 2-(pyridin-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-6-7-12(17)11-20-13-8-4-5-9-16-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNXKUHQYKXBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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